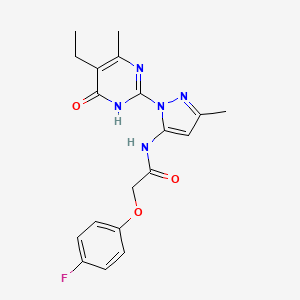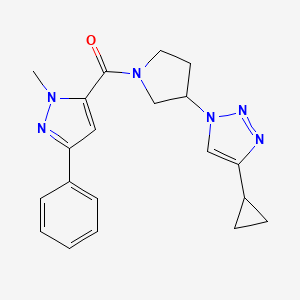
(3-Bromocyclobutyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromocyclobutyl)methanol is an organic compound with the molecular formula C5H9BrO It is a brominated derivative of cyclobutanol, characterized by the presence of a bromine atom attached to the cyclobutane ring and a hydroxyl group attached to the methylene carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromocyclobutyl)methanol typically involves the bromination of cyclobutanol. One common method is the reaction of cyclobutanol with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3-Bromocyclobutyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (3-Bromocyclobutyl)aldehyde or (3-Bromocyclobutyl)carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to form cyclobutylmethanol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines to form corresponding substituted cyclobutylmethanol derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), sodium cyanide (NaCN), amines
Major Products Formed:
Oxidation: (3-Bromocyclobutyl)aldehyde, (3-Bromocyclobutyl)carboxylic acid
Reduction: Cyclobutylmethanol
Substitution: Various substituted cyclobutylmethanol derivatives
Scientific Research Applications
(3-Bromocyclobutyl)methanol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Industry: Used in the production of specialty chemicals and as a precursor for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (3-Bromocyclobutyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the bromine atom can undergo substitution reactions. These interactions can influence the compound’s reactivity and its role in various chemical and biological processes.
Comparison with Similar Compounds
Cyclobutanol: Lacks the bromine atom, making it less reactive in substitution reactions.
Cyclobutylmethanol: Lacks the bromine atom, making it less versatile in chemical transformations.
(3-Chlorocyclobutyl)methanol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
Uniqueness: (3-Bromocyclobutyl)methanol is unique due to the presence of both a hydroxyl group and a bromine atom on the cyclobutane ring, providing a combination of reactivity and versatility in chemical transformations that is not found in its analogs.
Properties
IUPAC Name |
(3-bromocyclobutyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-5-1-4(2-5)3-7/h4-5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGLMJVUINDDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-Hydroxy-5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B2657474.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2657476.png)
![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2657477.png)
![5-bromo-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2657479.png)
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2657481.png)

![ethyl 1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2657483.png)
![4-[1-(2-bromoprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]-1-butylpyrrolidin-2-one](/img/structure/B2657485.png)

![4-[1-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-nitropropyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2657487.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-chlorobenzenesulfonamide](/img/structure/B2657488.png)
![Dimethyl [p-nitrophenylamino]maleate](/img/structure/B2657491.png)


